molecular formula C9H13O4P B6184678 methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate CAS No. 2639433-54-6

methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate

Cat. No. B6184678
CAS RN: 2639433-54-6
M. Wt: 216.2
InChI Key:
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Description

Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate, or MDPF-2-C, is a naturally occurring compound found in plants and bacteria. It is a derivative of furan, a five-membered ring structure that is composed of four carbon atoms and one oxygen atom. MDPF-2-C is a highly reactive compound that has been studied extensively for its potential applications in a variety of scientific disciplines, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

MDPF-2-C has been used in a variety of scientific disciplines, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, MDPF-2-C is used as a starting material for the synthesis of other compounds, such as amino acids and peptides. In medicinal chemistry, it is used to create new drugs and drug delivery systems. In biochemistry, it is used to study the structure and function of proteins and enzymes.

Mechanism of Action

MDPF-2-C is a highly reactive compound that can form covalent bonds with other molecules, such as proteins and enzymes. The exact mechanism by which MDPF-2-C binds to proteins and enzymes is not fully understood, but it is believed to involve the formation of a covalent bond between the dimethylphosphonofuran moiety of MDPF-2-C and the active site of the protein or enzyme.
Biochemical and Physiological Effects
MDPF-2-C has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and cyclooxygenase. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

MDPF-2-C has several advantages for laboratory experiments. It is a highly reactive compound, which makes it suitable for a variety of organic synthesis reactions. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, it is also relatively unstable and can be difficult to store and handle.

Future Directions

The potential applications of MDPF-2-C are vast and include the development of new drugs and drug delivery systems, the study of protein and enzyme structure and function, and the development of new organic synthesis techniques. Additionally, further research into the biochemical and physiological effects of MDPF-2-C could lead to the development of new therapeutic agents.

Synthesis Methods

MDPF-2-C is synthesized using a three-step process. The first step involves reacting dimethylphosphite with furan in the presence of a base, typically potassium carbonate. The reaction produces a dimethylphosphonofuran intermediate, which is then reacted with methanol in the presence of an acid, such as sulfuric acid, to form the desired product. The final step involves an aqueous work-up of the reaction mixture to remove any excess reagents and byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate involves the phosphorylation of 3-methylfuran-2-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "3-methylfuran-2-carboxylic acid", "Dimethylphosphoryl chloride", "Methyl alcohol", "Triethylamine", "Dichloromethane" ], "Reaction": [ "Step 1: To a solution of 3-methylfuran-2-carboxylic acid in dichloromethane, add triethylamine and dimethylphosphoryl chloride.", "Step 2: Stir the reaction mixture at room temperature for 2 hours.", "Step 3: Quench the reaction with water and extract the product with dichloromethane.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate.", "Step 5: To a solution of methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate in methanol, add a catalytic amount of sulfuric acid.", "Step 6: Stir the reaction mixture at room temperature for 2 hours.", "Step 7: Quench the reaction with water and extract the product with dichloromethane.", "Step 8: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the final product, methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate." ] }

CAS RN

2639433-54-6

Molecular Formula

C9H13O4P

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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